Home > Products > Screening Compounds P78749 > 3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one -

3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Catalog Number: EVT-3638610
CAS Number:
Molecular Formula: C29H24N2O5
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives are a class of heterocyclic compounds that have been investigated for various biological activities, including analgesic properties [, , ]. Variations in substituents attached to the core structure significantly influence their pharmacological properties and stereochemistry.

Synthesis Analysis

Several papers describe the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives using a double Mannich reaction as a key step [, , , ]. This method generally involves the condensation of appropriate benzaldehydes, methylamine, and a suitable diester (like diethyl oxoglutarate) to form piperidone intermediates. Further reaction of these piperidones with formaldehyde and methylamine yields the desired bicyclic compounds.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are extensively used to characterize the molecular structure and conformational behavior of these compounds [, , , , , , , , , , , , , ]. Depending on the substituents, 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives can adopt different conformations, including chair-chair, chair-boat, and boat-chair. The presence of bulky substituents can lead to restricted rotation and the existence of different isomers.

Mechanism of Action

Research suggests that the analgesic activity of some 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives is linked to their interaction with the kappa-opioid receptor (KOR) [, , , , , ]. Molecular modeling studies suggest that specific structural features, such as the spatial arrangement of charged groups and aromatic rings, are important for binding to the KOR.

Applications

The primary application investigated in the provided papers is the potential use of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives as analgesic agents, particularly those exhibiting affinity for the KOR [, , , , , ].

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride (BisP4)

  • Compound Description: BisP4 is a bispidinone derivative investigated for its cytotoxic effects on pancreatic cancer cells. It demonstrates significant cytotoxicity, inducing apoptosis in MiaPaca-2, CFPAC-1, and BxPC-3 cell lines [].
  • Relevance: BisP4 shares the core 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one structure with the target compound. The key structural difference lies in the substituents at positions 3 and 7 of the diazabicyclo[3.3.1]nonane ring. While the target compound possesses 2-furoyl groups at these positions, BisP4 features [2-(S)-amino-3-(1H-indol-3-yl)-propionyl] substituents. This difference highlights the impact of varying substituents on the biological activity of diazabicyclo[3.3.1]nonan-9-one derivatives.

Dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate (Compound 1)

  • Compound Description: This compound, often referred to as "Compound 1", exhibits potent κ-opioid receptor agonist activity []. It has shown high affinity for [3H]ethylketocyclazocine and [3H]U-69,593 binding sites in guinea pig cerebellar membranes, which are known to be good sources for κ1 receptors [].
  • Relevance: Compound 1 belongs to the 3,7-diazabicyclo[3.3.1]nonan-9-one class, similar to 3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The key structural distinctions lie in the aryl substituents at positions 2 and 4 (2-pyridyl groups in Compound 1 vs. phenyl groups in the target compound), the substituent at position 7 (methyl in Compound 1 vs. 2-furoyl in the target compound), and the presence of ester groups at positions 1 and 5 in Compound 1. These variations highlight the structural diversity within the diazabicyclo[3.3.1]nonan-9-one class and their impact on pharmacological properties.

Diethyl 2,4-di-[3-fluorophenyl]-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-one-1,5-dicarboxylate (3FLB)

  • Compound Description: 3FLB is a selective κ opioid receptor (KOR) agonist [, ]. It exhibits high selectivity for the KOR over the μ opioid receptor (MOR) and δ opioid receptor (DOR), as well as nociceptin or orphanin FQ receptors [, ]. In vitro, 3FLB demonstrates full agonist activity at the KOR in guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assays and induces internalization and downregulation of the human KOR [, ].
  • Relevance: 3FLB, like 3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, belongs to the 3,7-diazabicyclo[3.3.1]nonan-9-one family. They differ in the aryl substituents at positions 2 and 4 (3-fluorophenyl groups in 3FLB vs. phenyl groups in the target compound), the substituent at position 7 (methyl in 3FLB vs. 2-furoyl in the target compound), and the presence of ester groups at positions 1 and 5 in 3FLB. This comparison underscores the diversity within this chemical class and the varying pharmacological effects that can arise from structural modifications.

2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diesters

  • Compound Description: This refers to a broad class of compounds with a central 3,7-diazabicyclo[3.3.1]nonan-9-one core and varying aryl substituents at positions 2 and 4, along with ester groups at positions 1 and 5. This class is notable for its affinity to κ-opioid receptors [, , , , ].
  • Relevance: 3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, with its phenyl groups at positions 2 and 4, can be considered a structural analogue within this broader class. The presence of furoyl groups instead of esters at positions 1 and 5 and the additional furoyl substituent at position 7 distinguishes it from the more general 1,5-diester derivatives. This relationship highlights how modifications to the core diazabicyclo[3.3.1]nonan-9-one scaffold can be used to explore structure-activity relationships and potentially optimize pharmacological properties.

3-Ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and 3,7-Di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: These two compounds were studied for their conformational preferences, particularly focusing on the chair-chair arrangement of the diazabicyclo[3.3.1]nonan-9-one system. They highlight the influence of substituents on nitrogen conformation and nucleophile-electrophile interactions within the bicyclic framework [, ].
  • Relevance: These compounds share the 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one core with 3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The key differences lie in the substituents at positions 3 and 7. Understanding the conformational behavior of these related compounds provides insights into the potential spatial arrangements and flexibility of the target compound, which could be relevant for its interactions with biological targets.

Properties

Product Name

3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

IUPAC Name

3,7-bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C29H24N2O5/c32-25(23-13-7-15-35-23)30-17-28(21-9-3-1-4-10-21)18-31(26(33)24-14-8-16-36-24)20-29(19-30,27(28)34)22-11-5-2-6-12-22/h1-16H,17-20H2

InChI Key

VNZSXYUBHNMSJP-UHFFFAOYSA-N

SMILES

C1C2(CN(CC(C2=O)(CN1C(=O)C3=CC=CO3)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CC=C6

Canonical SMILES

C1C2(CN(CC(C2=O)(CN1C(=O)C3=CC=CO3)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.